[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine
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Overview
Description
[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine is an organic compound that features a sulfonyl group attached to a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction is exothermic and should be conducted at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as amines or thiols.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfide derivatives are formed.
Scientific Research Applications
[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine involves its interaction with biological targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in drug development.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chloro-3-ethoxyphenyl)sulfonyl]methylamine
- [(4-Chloro-3-ethoxyphenyl)sulfonyl]ethylamine
- [(4-Chloro-3-ethoxyphenyl)sulfonyl]propylamine
Uniqueness
[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the dimethylamine moiety enhances its solubility and ability to interact with biological targets compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-ethoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-4-15-10-7-8(5-6-9(10)11)16(13,14)12(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIXFZYWBCHBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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